molecular formula C8H4Br2ClFO B2837964 3-Bromo-6-chloro-2-fluorophenacyl bromide CAS No. 1807121-46-5

3-Bromo-6-chloro-2-fluorophenacyl bromide

Cat. No.: B2837964
CAS No.: 1807121-46-5
M. Wt: 330.38
InChI Key: VLRDFOBVZMPTTH-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorophenacyl bromide is a chemical compound with the molecular formula C8H4Br2ClFO and a molecular weight of 330.38 g/mol . It is known for its use in various chemical reactions and research applications due to its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a phenacyl group.

Preparation Methods

The synthesis of 3-Bromo-6-chloro-2-fluorophenacyl bromide typically involves the bromination of 3-chloro-2-fluoroacetophenone. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then further brominated to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-6-chloro-2-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorophenacyl bromide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorophenacyl bromide involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

3-Bromo-6-chloro-2-fluorophenacyl bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(3-bromo-6-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)7-5(11)2-1-4(10)8(7)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDFOBVZMPTTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CBr)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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